N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines several distinct chemical moieties: an adamantane group, a thiazole ring, a brominated chromene, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Adamantane Group: The adamantane moiety is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazole derivative.
Synthesis of the Brominated Chromene: The chromene core is synthesized via a Pechmann condensation, involving the reaction of phenols with β-ketoesters under acidic conditions, followed by bromination.
Formation of the Carboxamide: The final step involves the coupling of the brominated chromene with the adamantane-thiazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve yield and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane and thiazole moieties.
Reduction: Reduction reactions can target the carbonyl groups in the chromene and carboxamide functionalities.
Substitution: The bromine atom in the chromene ring is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the brominated chromene under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the adamantane and thiazole rings.
Reduction: Reduced forms of the chromene and carboxamide groups.
Substitution: Substituted chromene derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its multiple functional groups enable interactions with various biological targets, making it a candidate for the development of antiviral, antibacterial, and anticancer agents.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, viral infections, and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane group provides a rigid, hydrophobic framework that can enhance binding affinity, while the thiazole and chromene rings offer sites for hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-fluoro-2-oxo-2H-chromene-3-carboxamide: The fluorine atom may enhance the compound’s stability and bioavailability.
Uniqueness
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the adamantane, thiazole, and chromene moieties also provides a distinctive structural framework that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-bromo-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c24-16-1-2-18-15(6-16)7-17(21(28)29-18)20(27)26-22-25-19(11-30-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZAOZHMGEJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)Br)OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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